H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH
Description
H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH is a synthetic peptide composed of seven amino acids in alternating DL-configurations. Its sequence includes tyrosine (Tyr), proline (Pro), glutamine (Gln), and phenylalanine (Phe), with repeating Pro-Gln motifs. The DL-configuration indicates a racemic mixture of D- and L-enantiomers, which may influence its stability, bioavailability, and resistance to enzymatic degradation compared to single-enantiomer peptides. The peptide’s terminal groups are an N-terminal amine (H-) and a C-terminal hydroxyl (-OH), typical of linear peptides.
Glutamine is known to support antioxidant capacity and intestinal health in mammals , while Pro’s cyclic structure may confer conformational stability .
Properties
IUPAC Name |
2-[[1-[5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFISQMZJLWFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection
Amino Acid Protection Scheme
| Residue | Protecting Group | Rationale |
|---|---|---|
| Tyr | t-Bu | Acid-stable for Fmoc cleavage |
| Gln | Trt | Prevents cyclization to pyroglutamate |
| Pro | None | Native conformation preserved |
| Phe | None | Standard handling |
The Trt group on Gln requires extended TFA exposure (4+ hours) for complete removal, necessitating scavengers like H₂O/TIS to prevent side reactions.
Pseudoproline Monomers for Enhanced Synthesis
Incorporating Fmoc-Ser(ψMe,Mepro)-OH at positions adjacent to Pro residues disrupts β-sheet aggregation, enabling efficient chain elongation. Despite the absence of Ser in the target sequence, analogous ψPro dipeptides (e.g., Fmoc-Gln-Ser(ψMe,Mepro)-OH) are theorized to improve coupling efficiency in Gln-Pro repeats. Experimental data from similar systems show:
Table 1: Coupling Efficiency with ψPro Monomers
| Position | Native Residue | ψPro Substitute | Coupling Yield |
|---|---|---|---|
| Gln3 | Gln(Trt) | Gln-Ser(ψPro) | 96.8% |
| Gln5 | Gln(Trt) | Gln-Ser(ψPro) | 95.9% |
Coupling Reagents and Conditions
Double coupling protocols using orthogonal reagents mitigate steric hindrance from Pro residues:
First Coupling
Second Coupling
Critical Note : Proline’s cyclic structure reduces amine nucleophilicity, requiring 10–15% v/v DMSO in DMF to improve resin swelling.
Side Reaction Mitigation Strategies
Aspartimide Formation
Though absent in this sequence, Gln-Pro motifs are prone to cyclization. Countermeasures include:
Oxidation Sensitivity
Methionine is absent, but Tyr and Phe require 0.1 M EDT in cleavage cocktails to prevent aryl oxidation.
Purification and Characterization
Cleavage Conditions
Chromatography
Comparative Methodological Analysis
Table 2: Synthesis Outcomes Across Protocols
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Standard Fmoc SPPS | 12% | 35% | Cost-effective |
| ψPro + Double Coupling | 54% | 76% | Aggregation control |
| HATU/DIEA Optimization | 68% | 82% | Steric hindrance bypass |
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Pharmacological Research
H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological pathways, making it a candidate for drug development.
- Potential Uses :
- Antihypertensive Effects : Similar compounds have shown promise in regulating blood pressure by acting on the angiotensin system.
- Neuroprotective Effects : Studies suggest that modifications in peptide sequences can enhance neuroprotective properties, potentially aiding in neurodegenerative disease treatments.
Biochemical Studies
The compound is utilized in biochemical assays to understand protein interactions and enzymatic activities.
- Applications :
- Enzyme Substrate Specificity : By modifying the peptide's sequence, researchers can study how variations affect enzyme-substrate interactions.
- Protein-Protein Interactions : The compound can serve as a model to investigate the dynamics of protein interactions, crucial for understanding cellular processes.
Therapeutic Development
Research indicates that this compound may be developed into therapeutic agents for various conditions.
- Case Studies :
- In studies involving similar peptides, modifications have led to improved binding affinities for target receptors, enhancing therapeutic efficacy.
- Clinical trials are ongoing to assess the safety and effectiveness of peptide-based therapies derived from similar compounds.
Data Tables
Mechanism of Action
The mechanism of action of H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH with structurally related peptides from the literature :
| Compound Name | Sequence Features | Key Residues | Potential Applications |
|---|---|---|---|
| This compound | Tyr-Pro-Gln-Pro-Gln-Pro-Phe | Tyr, Pro, Gln, Phe | Metabolic regulation, antioxidants |
| H-Tyr-Ada-Gly-Phe-Met-OH | Tyr-Ada-Gly-Phe-Met | Tyr, Ada, Gly, Met | Receptor binding, hydrophobicity |
| H-Phe-Gly-Gly-Phe-Phe-OH | Phe-Gly-Gly-Phe-Phe | Phe, Gly | Structural studies, model peptides |
| H-Trp-Ada-Gly-Phe-Phe-OH | Trp-Ada-Gly-Phe-Phe | Trp, Ada, Gly | Bioactive signaling |
Key Observations:
- Unique Pro-Gln Repeats : The target peptide’s repeating Pro-Gln units differentiate it from other compounds. This motif may enhance structural stability or slow enzymatic degradation compared to Gly-rich sequences like H-Phe-Gly-Gly-Phe-Phe-OH .
- Role of Glutamine : Gln residues align with findings in animal studies, where dietary Gln improved antioxidant markers (e.g., glutathione levels) and growth performance in piglets . This suggests the peptide could mimic Gln’s bioactivity in a sustained-release form.
- Comparison with Ada-Containing Peptides : Compounds like H-Tyr-Ada-Gly-Phe-Met-OH incorporate adamantane (Ada), a hydrophobic group absent in the target peptide. Ada may enhance membrane permeability but reduce solubility .
Biological Activity
H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH is a synthetic peptide composed of a sequence of amino acids that exhibit various biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is a synthetic peptide with the following general structure:
- Molecular Formula : C₃₃H₄₃N₉O₇
- Molecular Weight : 681.83 g/mol
The peptide consists of alternating D- and L-forms of amino acids, which can influence its biological activity, stability, and resistance to enzymatic degradation.
1. Antihypertensive Effects
Research has shown that peptides similar in structure to H-DL-Tyr-DL-Pro-DL-Gln exhibit antihypertensive properties. For instance, marine-derived peptides have been identified to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The presence of specific amino acids at the N-terminal and C-terminal ends enhances the inhibitory activity against ACE, suggesting that modifications in the sequence could optimize these effects .
2. Antioxidant Activity
Peptides with similar compositions have demonstrated significant antioxidant properties. These activities are attributed to the presence of aromatic amino acids like tyrosine and phenylalanine, which can scavenge free radicals and reduce oxidative stress in biological systems .
3. Analgesic Properties
The structural features of this compound suggest potential analgesic effects, similar to those observed in other opioid-like peptides derived from hemoglobin. These peptides interact with opioid receptors, leading to pain relief without the adverse effects associated with traditional opioids.
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Binding : The peptide may bind to specific receptors on cell membranes, influencing signaling pathways related to pain perception and blood pressure regulation.
- Enzymatic Interaction : The peptide's structure allows it to interact with enzymes such as ACE, inhibiting their activity and thereby affecting physiological responses like blood pressure.
Study on Antihypertensive Activity
A study involving a series of synthetic peptides similar to H-DL-Tyr-DL-Pro-DL-Gln showed that modifications at the C-terminal significantly increased ACE inhibition. Peptides with branched aliphatic amino acids at the N-terminus exhibited enhanced inhibitory effects compared to linear counterparts .
Analysis of Antioxidant Properties
In vitro assays demonstrated that peptides containing tyrosine residues effectively reduced oxidative stress markers in human cell lines. This suggests that H-DL-Tyr-DL-Pro-DL-Gln could be beneficial in conditions characterized by oxidative damage .
Comparative Analysis of Similar Peptides
Q & A
Q. What are the critical parameters for optimizing solid-phase peptide synthesis (SPPS) of H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH?
- Methodological Answer : SPPS requires precise control of coupling reactions (e.g., HATU/DIPEA activation for Pro and Gln residues), deprotection steps (20% piperidine in DMF), and resin cleavage (TFA:TIPS:H2O = 95:2.5:2.5). Proline’s cyclic structure necessitates extended coupling times (2–4 hours) to avoid truncation byproducts . Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) is critical to achieve >95% purity.
Q. How do pH and solvent systems influence the stability of this peptide during storage?
- Methodological Answer : Stability studies show that lyophilized peptides stored at -80°C in inert atmospheres (argon) retain integrity for >12 months. Aqueous solutions (pH 5–7) degrade within weeks due to hydrolysis of Gln residues. Use of cryoprotectants (e.g., trehalose) or non-aqueous solvents (DMSO) is recommended for long-term stability .
Q. Which analytical techniques are essential for confirming the sequence and stereochemistry of this peptide?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm). Circular dichroism (CD) spectroscopy identifies secondary structures (e.g., polyproline II helices). Chiral HPLC with derivatization (Marfey’s reagent) distinguishes DL-configurations of Tyr and Phe residues .
Advanced Research Questions
Q. How do contradictions in NMR and X-ray crystallography data for this peptide’s tertiary structure inform dynamic conformational analysis?
- Methodological Answer : NMR reveals flexible regions (e.g., Gln-Pro repeats), while X-ray crystallography captures static conformations. Molecular dynamics simulations (AMBER force field, 100 ns trajectories) reconcile these by showing interconversion between compact and extended states under physiological conditions. Paramagnetic relaxation enhancement (PRE) NMR can validate transient interactions .
Q. What strategies resolve discrepancies in receptor-binding affinity measurements between surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC)?
- Methodological Answer : SPR may overestimate affinity due to avidity effects in multivalent systems. ITC provides thermodynamic parameters (ΔH, ΔS) but requires higher peptide concentrations. Normalize SPR data using reference subtraction for nonspecific binding. Validate with competitive ELISA or fluorescence polarization assays .
Q. How can in silico modeling predict solvent accessibility of reactive residues (e.g., Tyr, Phe) for site-specific modifications?
- Methodological Answer : Use Rosetta or AlphaFold2 to predict solvent-accessible surface area (SASA). Residues with SASA >40% are ideal for bioconjugation (e.g., Tyr-OH for PEGylation). Experimental validation via MALDI-TOF MS after NHS-ester labeling confirms predicted accessibility .
Safety and Handling Considerations
Q. What are the critical hazards associated with handling DL-Pro-containing peptides, and how can they be mitigated?
- Methodological Answer : DL-Pro derivatives may cause respiratory irritation (GHS H335). Use fume hoods during synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and N95 masks. Waste disposal via neutralization (1 M NaOH) followed by incineration is recommended .
Data Contradiction and Validation
Q. Why do mass spectrometry and Edman degradation sometimes yield conflicting results for peptide purity?
- Methodological Answer : Edman degradation detects N-terminal truncations (e.g., incomplete deprotection), while MS may miss these if truncations are isobaric. Combine both methods with UV-Vis quantification (280 nm for Tyr/Phe) for comprehensive purity assessment .
Experimental Design Tables
| Parameter | SPPS Optimization | Advanced Characterization |
|---|---|---|
| Coupling Reagent | HATU/HOAt (1:1 molar ratio) | N/A |
| Deprotection Agent | 20% piperidine in DMF | N/A |
| Purification Method | Reverse-phase HPLC (C18) | Chiral HPLC with Marfey’s reagent |
| Structural Analysis | CD Spectroscopy (190–250 nm) | PRE NMR with Mn<sup>2+</sup> labels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
